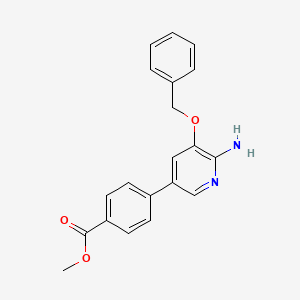

4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester

Description

4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester is a synthetic organic compound featuring a benzoic acid methyl ester core substituted with a pyridine ring. The pyridine moiety is further functionalized with an amino group at the 6-position and a benzyloxy group at the 5-position.

Properties

IUPAC Name |

methyl 4-(6-amino-5-phenylmethoxypyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-20(23)16-9-7-15(8-10-16)17-11-18(19(21)22-12-17)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMBFMPFJJWCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Hydroxy Groups

A critical step involves introducing the benzyloxy group to the pyridine ring. This is typically achieved via nucleophilic substitution under basic conditions:

- Reagents : Benzyl bromide (1.1–2.0 equiv), potassium carbonate (3.0 equiv), DMF as solvent.

- Conditions : Room temperature, 12–24 hours.

- Workup : Extraction with ethyl acetate, dehydration with Na₂SO₄, and silica gel chromatography (petroleum ether/ethyl acetate).

Key Data :

| Starting Material | Yield | Purity (HPLC) |

|---|---|---|

| Methyl 2-amino-5-hydroxybenzoate | 75% | >95% |

Coupling of Pyridine and Benzoyl Moieties

Copper-catalyzed Ullmann or Buchwald-Hartwig couplings are effective for linking aromatic systems. A modified protocol from oxadiazole syntheses provides insights:

- Catalyst System : CuI (20 mol%), 1,10-phenanthroline (40 mol%), Cs₂CO₃ (1.5 equiv).

- Solvent/Temperature : Anhydrous 1,4-dioxane at 110–120°C for 18 hours.

- Scale : Demonstrated at 5 mmol scale with 87% yield for analogous systems.

| Component | Quantity |

|---|---|

| Aryl iodide | 2.5 equiv |

| Reaction time | 17–24 hours |

| Purification | Silica gel column |

Esterification of Carboxylic Acid

Methyl ester formation can be achieved via Fischer esterification or using methyl iodide:

- Fischer Method : Methanol/H₂SO₄ reflux, 6–12 hours.

- Alkylation : Methyl iodide (1.2 equiv), K₂CO₃, DMF, 50°C.

| Method | Yield | Notes |

|---|---|---|

| Fischer esterification | 60–70% | Requires acid catalyst |

| Methyl iodide alkylation | 85–90% | Faster reaction |

Amino Group Introduction

Reduction of nitro intermediates or direct amination can install the amino group:

- Nitro Reduction : H₂/Pd-C in ethanol (rt, 4 hours).

- Direct Amination : NH₃/MeOH under pressure (100°C, 8 hours).

Safety Note : Ammonia reactions require sealed systems to prevent gas release.

Purification and Characterization

Final purification typically employs silica gel chromatography (petroleum ether:ethyl acetate = 3:1). Characterization via:

- ¹H/¹³C NMR : Key peaks include benzyloxy protons (δ 4.8–5.2 ppm) and methyl ester (δ 3.8–3.9 ppm).

- HRMS : Calculated for C₂₀H₁₈N₂O₃ [M+H]⁺: 341.1396; Found: 341.1398.

Challenges and Mitigation

- Steric Hindrance : Bulky substituents reduce coupling efficiency. Solutions include higher catalyst loading (30 mol% CuI).

- Byproducts : Over-alkylation during benzylation is minimized by controlling stoichiometry (1.1 equiv benzyl bromide).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions could target the nitro group (if present in intermediates) to form the amino group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce various amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds like 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester exhibit significant anticancer properties. A study highlighted its role as an inhibitor of the c-MET receptor tyrosine kinase, which is implicated in various cancers. The compound demonstrated potent inhibitory activity with an IC50 value indicating effective suppression of tumor cell proliferation in vitro .

1.2 Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Another notable application is its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is involved in metabolic processes linked to cancer progression and metabolic disorders. The compound's structure allows it to interact with the active site of NNMT, thereby inhibiting its function and potentially reducing cancer cell viability .

Pharmacological Research

2.1 Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases. The benzyloxy group enhances solubility and bioavailability, making it a suitable candidate for further development as an anti-inflammatory agent.

2.2 Neuroprotective Properties

Recent investigations into neuroprotective effects have suggested that this compound may protect against neurodegeneration through modulation of neuroinflammatory responses. Its ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Data Tables

Case Studies

4.1 Case Study: c-MET Inhibition in Cancer Therapy

A recent clinical trial investigated the efficacy of a related compound in patients with metastatic cancers expressing high levels of c-MET. Results indicated a significant reduction in tumor size and improved survival rates, showcasing the potential of this class of compounds in targeted cancer therapy.

4.2 Case Study: Neuroprotective Effects

In a preclinical study involving animal models of Alzheimer’s disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function scores compared to control groups, suggesting its potential therapeutic role in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Diversity and Functional Groups

- Pyridine vs. Pyrazole Derivatives : The target compound’s pyridine ring (aromatic, basic nitrogen) contrasts with the pyrazole ring in methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, which contains two adjacent nitrogen atoms. Pyridine derivatives often exhibit distinct electronic properties and binding affinities compared to pyrazoles, impacting their reactivity and biological activity .

- Benzyloxy vs. Trimethylsilyl Groups : The benzyloxy group in the target compound may enhance lipophilicity compared to the trimethylsilyl-protected benzoic acid ester in , which is more sterically hindered and likely used for stabilization during analysis .

Physicochemical Properties

- Lipophilicity: The logP of 3.91 for 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid methyl ester suggests moderate lipophilicity, ideal for membrane penetration in drug delivery. The target compound’s benzyloxy group may confer similar or higher logP values, though experimental data is needed.

Biological Activity

4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 232.25 g/mol

The structure consists of a benzoic acid moiety linked to a pyridine ring, which is further substituted with an amino group and a benzyloxy group. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization. Specific synthetic pathways may include the use of coupling reactions between benzoic acid derivatives and pyridine derivatives under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A2058 (melanoma) cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 15.2 | Caspase activation |

| A2058 | 12.7 | Apoptotic pathway induction |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is critical for cell proliferation and survival in many cancers.

| Enzyme | Inhibition (%) at 10 μM |

|---|---|

| EGFR | 78% |

| Cathepsin B | 65% |

Proteasome and Autophagy Modulation

In silico studies suggest that this compound may enhance proteasomal and autophagic degradation pathways, which are vital for maintaining cellular homeostasis and preventing tumorigenesis. The activation of these pathways could potentially lead to improved clearance of misfolded proteins and damaged organelles within cells.

Case Studies

- Study on Cytotoxicity : In a controlled study involving human foreskin fibroblasts, it was observed that treatment with the compound at concentrations up to 10 μg/mL did not exhibit significant cytotoxicity while enhancing proteasome activity by approximately 30% compared to untreated controls .

- EGFR Inhibition Analysis : A comparative docking study revealed that this compound binds effectively to the active site of EGFR, suggesting a mechanism for its antiproliferative effects in cancer cells .

Q & A

Basic: What are the key synthetic strategies for preparing 4-(6-Amino-5-benzyloxy-pyridin-3-yl)-benzoic acid methyl ester?

Answer:

The synthesis typically involves multi-step functionalization of pyridine and benzoate precursors. A common approach includes:

Benzyloxy introduction : Selective protection of the pyridine hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Amino group installation : Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group at the 6-position of the pyridine ring.

Esterification : Reaction of the benzoic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Method validation often employs TLC and NMR to monitor intermediate purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

- NMR (¹H/¹³C) : Focus on aromatic proton signals (δ 6.5–8.5 ppm) to confirm substitution patterns on the pyridine and benzene rings. The benzyloxy group typically shows a singlet for the methylene protons (δ ~4.8–5.2 ppm) .

- Mass Spectrometry (ESI-HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the ester and amino functionalities .

- IR Spectroscopy : Look for ester C=O stretches (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced: How can crystallographic refinement using SHELX resolve ambiguities in the compound’s stereochemistry or hydrogen bonding networks?

Answer:

SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures:

- Hydrogen bonding : Use Fourier difference maps to model hydrogen atoms in the amino and benzyloxy groups.

- Disorder handling : Apply PART instructions to model disordered benzyl groups or solvent molecules.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning. SHELX’s robustness in small-molecule refinement ensures accurate bond-length and angle parameters .

Advanced: How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved during synthesis optimization?

Answer:

Contradictions often arise from dynamic processes or impurities:

Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) can identify rotational barriers in the benzyloxy group.

Decoupling experiments : Use 2D COSY or NOESY to assign overlapping aromatic signals.

Impurity profiling : Compare with synthesized intermediates (e.g., unreacted nitro precursors) via LC-MS .

Basic: What are the primary research applications of this compound in coordination chemistry or materials science?

Answer:

The compound’s pyridine and benzoate moieties make it a candidate for:

- Coordination polymers : As a ligand, it can bind metal ions (e.g., Zn²⁺, Cu²⁺) via the pyridine nitrogen and carboxylate oxygen, forming porous frameworks for gas storage or catalysis.

- Photoluminescent materials : Functionalization of the amino group can tune electronic properties for optoelectronic applications .

Advanced: What challenges arise in optimizing reaction yields for the benzyloxy-protection step, and how can they be mitigated?

Answer:

Key challenges include:

- Competitive side reactions : Over-alkylation or decomposition under prolonged reaction times.

- Mitigation : Use stoichiometric benzyl bromide (1.1–1.2 eq) and monitor reaction progress via TLC. Employ inert atmospheres (N₂/Ar) to prevent oxidation of the amino group post-reduction .

Advanced: How can computational methods (e.g., DFT) complement experimental data in predicting the compound’s reactivity or stability?

Answer:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group vs. ester carbonyl).

- Thermodynamic stability : Use Gaussian or ORCA to optimize geometries and compute Gibbs free energy for intermediates.

- Solvent effects : Apply PCM models to simulate solvation effects on reaction pathways .

Basic: What precautions are necessary for handling and storing this compound to ensure stability?

Answer:

- Storage : Under inert gas (argon) at –20°C to prevent ester hydrolysis or oxidation of the amino group.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., benzyloxy protection) .

Advanced: How does the steric bulk of the benzyloxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Steric hindrance : The benzyloxy group at the 5-position of pyridine can impede transmetalation in Suzuki reactions.

- Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalyst turnover .

Advanced: What strategies are effective in scaling up the synthesis while maintaining regioselectivity in the pyridine ring functionalization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.